![molecular formula C19H26OS B4959447 1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
1-{[6-(isopropylthio)hexyl]oxy}naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[6-(isopropylthio)hexyl]oxy}naphthalene, also known as ITN, is a synthetic compound that belongs to the family of naphthalenes. It is widely used in scientific research for its unique properties as a fluorescent probe. The compound is highly sensitive to changes in the polarity of its environment, making it an excellent tool for studying membrane dynamics and protein interactions.
Mecanismo De Acción
1-{[6-(isopropylthio)hexyl]oxy}naphthalene works by emitting fluorescence when excited by light of a specific wavelength. The intensity of the fluorescence is highly dependent on the polarity of its environment. When 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is in a non-polar environment, the fluorescence is quenched, but when it is in a polar environment, the fluorescence is enhanced. This property makes 1-{[6-(isopropylthio)hexyl]oxy}naphthalene an excellent tool for studying membrane dynamics and protein interactions.
Biochemical and Physiological Effects:
1-{[6-(isopropylthio)hexyl]oxy}naphthalene is not known to have any biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively for scientific research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is its high sensitivity to changes in the polarity of its environment. This property makes it an excellent tool for studying membrane dynamics and protein interactions. 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is also relatively easy to synthesize, making it readily available for scientific research.
One of the limitations of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. Additionally, 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is not suitable for in vivo studies as it is a synthetic compound that is not found in nature.
Direcciones Futuras
There are several future directions for the use of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene in scientific research. One area of interest is the use of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene to study the conformational changes of proteins. Another area of interest is the use of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene to study the effects of drugs on protein-ligand interactions. Additionally, 1-{[6-(isopropylthio)hexyl]oxy}naphthalene could be used to study the dynamics of lipid bilayers and the effects of lipid composition on membrane structure and function.
Conclusion:
In conclusion, 1-{[6-(isopropylthio)hexyl]oxy}naphthalene is a synthetic compound that is widely used in scientific research for its unique properties as a fluorescent probe. The compound is highly sensitive to changes in the polarity of its environment, making it an excellent tool for studying membrane dynamics and protein interactions. While 1-{[6-(isopropylthio)hexyl]oxy}naphthalene has several advantages for scientific research, it also has limitations that must be taken into consideration. With further research, 1-{[6-(isopropylthio)hexyl]oxy}naphthalene could have many more applications in scientific research in the future.
Métodos De Síntesis
The synthesis of 1-{[6-(isopropylthio)hexyl]oxy}naphthalene involves a multi-step process that starts with the reaction of 6-bromo-1-naphthol with sodium hydride to form 6-hydroxy-1-naphthyl sodium salt. This intermediate is then reacted with 1-bromo-6-iodohexane in the presence of potassium carbonate to form 1-{[6-(bromohexyl)oxy]naphthalene}. The final step involves the reaction of this intermediate with isopropyl mercaptan in the presence of potassium carbonate to form 1-{[6-(isopropylthio)hexyl]oxy}naphthalene.
Aplicaciones Científicas De Investigación
1-{[6-(isopropylthio)hexyl]oxy}naphthalene is widely used as a fluorescent probe in scientific research. It is commonly used to study membrane dynamics and protein interactions due to its high sensitivity to changes in the polarity of its environment. 1-{[6-(isopropylthio)hexyl]oxy}naphthalene has also been used to study the conformational changes of proteins and the effects of drugs on protein-ligand interactions.
Propiedades
IUPAC Name |
1-(6-propan-2-ylsulfanylhexoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26OS/c1-16(2)21-15-8-4-3-7-14-20-19-13-9-11-17-10-5-6-12-18(17)19/h5-6,9-13,16H,3-4,7-8,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKQNPDUEALKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCCOC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Propan-2-ylsulfanylhexoxy)naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)
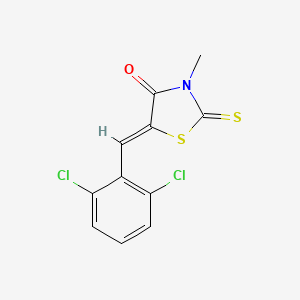
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)

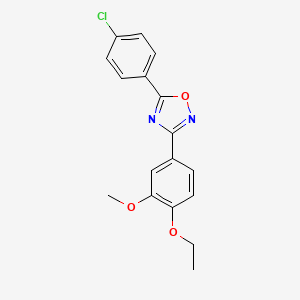
![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)
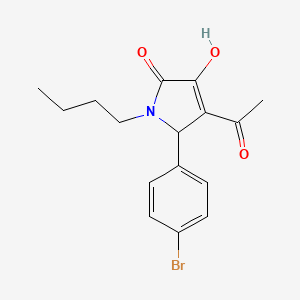
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959438.png)
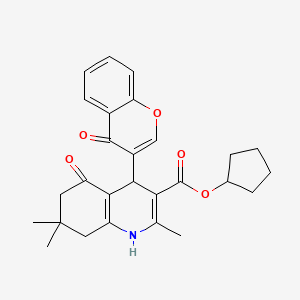
![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)
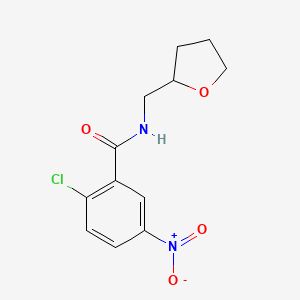
![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)
